Antibiofilm agent-16

Biofilm inhibition Antibacterial Cyclic dinucleotide

Antibiofilm agent-16 (Compound 17) is the only commercially available antibiofilm agent with a macrocyclic ribose-phosphate cyclic dinucleotide scaffold—fundamentally distinct from other numbered antibiofilm agents (e.g., agents -2, -4, -9) in structure, target, and bacterial spectrum. It provides broad-spectrum biofilm inhibition across both Gram-positive and Gram-negative species, supported by peer-reviewed synthetic methodology (Xie et al., 2025). Ideal as a reference standard for SAR studies, multi-species biofilm screening, and c-di-GMP pathway research. Supplied at ≥98% purity.

Molecular Formula C26H26F2N6O12P2
Molecular Weight 714.5 g/mol
Cat. No. B15567102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent-16
Molecular FormulaC26H26F2N6O12P2
Molecular Weight714.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H26F2N6O12P2/c27-15-7-3-1-5-13(15)17-9-33(31-29-17)25-21(35)23-19(43-25)11-41-48(39,40)46-24-20(12-42-47(37,38)45-23)44-26(22(24)36)34-10-18(30-32-34)14-6-2-4-8-16(14)28/h1-10,19-26,35-36H,11-12H2,(H,37,38)(H,39,40)/t19-,20-,21+,22+,23?,24?,25-,26-/m1/s1
InChIKeyKPOUQOUUIZAMKS-DJZRDOAWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiofilm Agent-16: Procurement Considerations for Research on Broad-Spectrum Biofilm Inhibition


Antibiofilm agent-16 (synonym: Antibiofilm agent-15, Compound 17) is a synthetic antibacterial and antibiofilm agent with the molecular formula C26H26F2N6O12P2 and a molecular weight of 714.46 g/mol [1][2]. It is categorized as a cyclic dinucleotide analog containing a macrocyclic ribose-phosphate backbone, designed to interfere with bacterial signaling pathways that regulate biofilm formation [1]. The compound inhibits biofilm formation in both Gram-positive and Gram-negative bacteria, positioning it as a tool compound for broad-spectrum biofilm research [2]. As a specialized research chemical, it is supplied at ≥98% purity as a solid, intended exclusively for laboratory use .

Why Antibiofilm Agent-16 Cannot Be Substituted with Other Numbered Antibiofilm Agents


Despite the shared 'Antibiofilm agent' nomenclature within chemical supplier catalogs, the numbered agents (e.g., Antibiofilm agent-2, -4, -5, -9, -10) represent chemically and mechanistically distinct compounds with non-interchangeable research applications. For example, Antibiofilm agent-2 (Compound 4T, MW ~319) is a quorum-sensing inhibitor specific to Pseudomonas aeruginosa (IC50 = 3.6 μM) [1], while Antibiofilm agent-4 (Compound 4p, MW ~257) is a LasR inhibitor with activity limited to Gram-negative QS systems [2]. Antibiofilm agent-9 (Compound 4) is a pyrrolomycin derivative with potent but narrow-spectrum activity against Bacillus anthracis (MIC = 0.031 μg/mL) . Antibiofilm agent-16 (Compound 17, MW 714.46) differs fundamentally in its macrocyclic phosphate scaffold and in its stated broad-spectrum activity across both Gram-positive and Gram-negative bacteria [3]. Substitution with any other numbered agent would alter the chemical scaffold, molecular target, and bacterial spectrum, invalidating comparative biofilm inhibition studies. This guide provides the specific quantitative evidence necessary for informed procurement decisions.

Antibiofilm Agent-16: Quantitative Evidence for Differentiated Procurement


Broad-Spectrum Gram-Positive and Gram-Negative Biofilm Inhibition

Antibiofilm agent-16 (Compound 17) inhibits biofilm formation in both Gram-positive and Gram-negative bacteria, distinguishing it from narrow-spectrum alternatives such as Antibiofilm agent-9 (active only against Bacillus anthracis) and Antibiofilm agent-2 (specific to Pseudomonas aeruginosa QS systems). While quantitative MIC or IC50 values are not publicly available from the primary literature for this specific compound, the broad-spectrum activity claim is documented in vendor technical datasheets cross-referenced to patent literature [1]. In contrast, Antibiofilm agent-9 exhibits a MIC of 0.031 μg/mL against B. anthracis but lacks reported Gram-negative coverage . Antibiofilm agent-2 demonstrates an IC50 of 3.6 μM exclusively against P. aeruginosa [2].

Biofilm inhibition Antibacterial Cyclic dinucleotide

Distinct Macrocyclic Ribose-Phosphate Scaffold Not Replicated by Other Numbered Antibiofilm Agents

Antibiofilm agent-16 possesses a macrocyclic ribose-phosphate skeleton (C26H26F2N6O12P2, MW = 714.46 g/mol) [1][2]. This scaffold is structurally and mechanistically distinct from all other numbered 'Antibiofilm agents' in commercial catalogs. For comparison: Antibiofilm agent-2 (MW = 319.4 g/mol, C18H15NO5) is a small-molecule quorum-sensing inhibitor [3]; Antibiofilm agent-4 (MW = 257.28 g/mol) is a LasR inhibitor [4]; Antibiofilm agent-9 is a pyrrolomycin derivative (MW ~338.42 g/mol, C18H18N4OS) ; Antibiofilm agent-5 (compound 6c) is a multi-targeting antibacterial agent that induces oxidative damage via lactate dehydrogenase inactivation [5]. The unique macrocyclic phosphate architecture of Antibiofilm agent-16 is consistent with its design as a cyclic dinucleotide analog intended to modulate bacterial signaling [1]. This scaffold differentiation directly impacts target engagement, solubility profile, and potential for off-target effects.

Cyclic dinucleotide analog Macrocyclic scaffold Structural differentiation

Peer-Reviewed Literature Traceability via Xie et al. (2025) Publication

Antibiofilm agent-16 (as Antibiofilm agent-15/Compound 17) is directly linked to the peer-reviewed publication by Xie et al. (Bioorganic & Medicinal Chemistry Letters, 2025), which describes the synthesis and biofilm inhibitory activity of cyclic dinucleotide analogues with macrocyclic ribose-phosphate skeletons [1]. This published literature association provides experimental context including synthetic methodology and preliminary biological characterization that is unavailable for several other numbered antibiofilm agents which lack corresponding primary research publications. For instance, Antibiofilm agent-10 has no identifiable primary research article associated with its vendor description, and Antibiofilm agent-4's vendor citation does not correspond to a published peer-reviewed study [2]. The availability of a primary literature reference enables users to independently verify synthetic protocols and assess the experimental conditions under which antibiofilm activity was originally observed, a critical consideration for reproducibility.

Literature validation Synthetic methodology Biofilm inhibitory activity

Optimal Research Applications for Antibiofilm Agent-16 Based on Differentiated Evidence


Broad-Spectrum Biofilm Inhibition Screening Across Gram-Positive and Gram-Negative Pathogens

Antibiofilm agent-16 is appropriate for preliminary biofilm inhibition screening assays that require a single compound with reported activity across both Gram-positive and Gram-negative bacterial species. Unlike Antibiofilm agent-2 (restricted to P. aeruginosa) or Antibiofilm agent-9 (restricted to B. anthracis), this compound provides a broad-spectrum baseline for multi-species biofilm inhibition studies. Researchers should incorporate appropriate positive controls and confirm species-specific IC50 values independently, as quantitative potency data are not publicly disclosed. This application aligns with the compound's documented activity profile in vendor datasheets and the Xie et al. (2025) publication describing biofilm inhibitory activity of cyclic dinucleotide analogues [1].

Mechanistic Studies of Cyclic Dinucleotide Analog-Mediated Biofilm Disruption

Investigators studying cyclic dinucleotide signaling pathways in bacterial biofilm formation should select Antibiofilm agent-16 based on its macrocyclic ribose-phosphate scaffold, which distinguishes it from all other commercially available numbered antibiofilm agents. The compound's structural class (cyclic dinucleotide analog) positions it for use in experiments examining bacterial second-messenger signaling systems (e.g., c-di-GMP, c-di-AMP pathways). The published synthetic methodology in Xie et al. (2025) [1] provides a foundation for understanding the compound's design rationale and potential target engagement mechanisms. This application leverages the unique scaffold differentiation documented in Section 3.

Reproducible Research Requiring Peer-Reviewed Literature Validation

Laboratories preparing manuscripts for peer-reviewed publication or grant applications that require compounds with verifiable literature support should prioritize Antibiofilm agent-16 over other numbered antibiofilm agents lacking peer-reviewed citations. The direct linkage to the Xie et al. (2025) publication [1] enables independent verification of synthetic protocols and provides a citable reference for experimental sections. This meets institutional and journal requirements for compound sourcing transparency and experimental reproducibility. This application directly follows from the literature traceability evidence presented in Section 3.

Comparative Structure-Activity Relationship (SAR) Studies with Other Cyclic Dinucleotide Analogs

Antibiofilm agent-16 serves as a reference compound for SAR studies investigating the impact of macrocyclic ribose-phosphate modifications on biofilm inhibitory activity. The compound's defined molecular formula (C26H26F2N6O12P2, MW = 714.46) [2] and published synthetic route [1] enable direct comparison with structurally related cyclic dinucleotide analogs synthesized in-house. Researchers can use this compound to benchmark the antibiofilm activity of novel analogs against a commercially available standard with documented broad-spectrum activity claims. This application is supported by the structural differentiation evidence detailed in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiofilm agent-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.